molecular formula C27H32N2O2 B12506938 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B12506938
M. Wt: 416.6 g/mol
InChI Key: KPMUHTRNYHTFPA-UHFFFAOYSA-N
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Description

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring two oxazole rings and a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole rings, which can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and amines. The cycloheptyl group is then introduced through a series of substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: Another heterocyclic compound with a similar structure but different properties.

    Oxadiazole: Shares the oxazole ring but has different substituents and reactivity.

    Benzimidazole: Contains a fused benzene and imidazole ring, offering different biological activities.

Uniqueness

4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole is unique due to its dual oxazole rings and cycloheptyl group, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C27H32N2O2

Molecular Weight

416.6 g/mol

IUPAC Name

4-benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H32N2O2/c1-2-10-16-27(15-9-1,25-28-23(19-30-25)17-21-11-5-3-6-12-21)26-29-24(20-31-26)18-22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2

InChI Key

KPMUHTRNYHTFPA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5

Origin of Product

United States

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